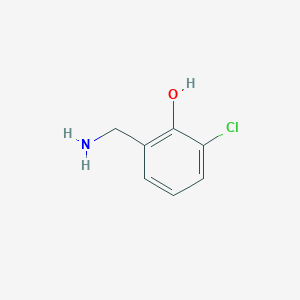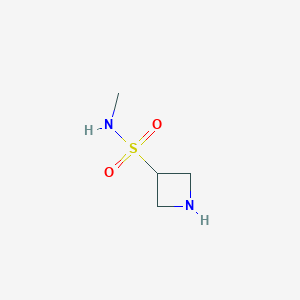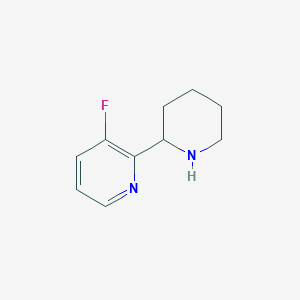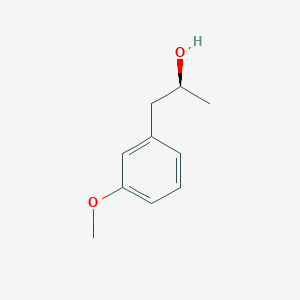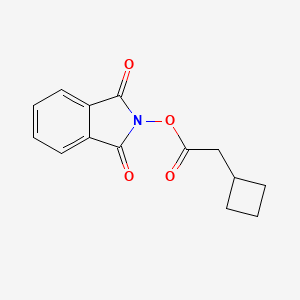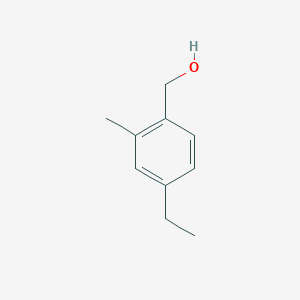
2,6-dichloro-4-(4-piperidinyloxy)Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a piperidin-4-yloxy group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 2,6-dichloropyridine with piperidine under specific conditions. One common method involves the nucleophilic substitution of 2,6-dichloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,6-Dichloro-4-(piperidin-4-yloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-4-(piperidin-4-yloxy)pyridine.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Dichloro-4-(piperidin-3-yloxy)pyridine: A structural isomer with the piperidine group attached at a different position.
Uniqueness
2,6-Dichloro-4-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the piperidin-4-yloxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H12Cl2N2O |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
2,6-dichloro-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)14-9)15-7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
Clé InChI |
FZEWNCAZJSLGIA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


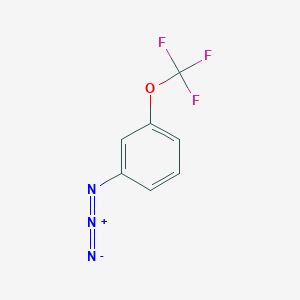
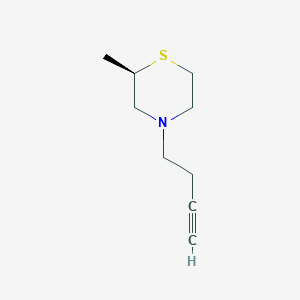
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
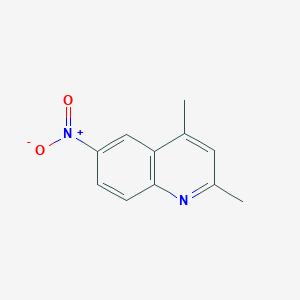
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
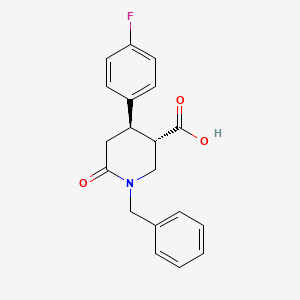
![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
